

Application Notes and Protocols for GBR 12935 Self-Administration Studies

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Compound of Interest

Compound Name: GBR 12935

Cat. No.: B1674642

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting intravenous self-administration (IVSA) studies with the potent and selective dopamine reuptake inhibitor, **GBR 12935**. The protocols outlined below are intended for use in rodent models and are based on established methodologies for studying the reinforcing properties of psychoactive compounds.

Introduction to GBR 12935 and Self-Administration

GBR 12935 is a piperazine derivative that acts as a highly selective inhibitor of the dopamine transporter (DAT)[1]. By blocking the reuptake of dopamine from the synaptic cleft, **GBR 12935** elevates extracellular dopamine levels, particularly in brain regions associated with reward and reinforcement, such as the nucleus accumbens. Studies have shown that **GBR 12935** can increase extracellular dopamine levels in the nucleus accumbens to 350-400% of basal levels[2]. This mechanism of action is central to its reinforcing effects, which can be robustly studied using the intravenous self-administration (IVSA) paradigm.

The IVSA model is a gold-standard behavioral assay for assessing the abuse potential and reinforcing efficacy of drugs[3][4][5]. In this model, animals learn to perform an operant response (e.g., pressing a lever) to receive an intravenous infusion of a drug. The rate and pattern of responding provide a quantitative measure of the drug's reinforcing properties.

Core Principles of Experimental Design

A well-designed **GBR 12935** self-administration study should incorporate the following key elements:

- **Appropriate Animal Model:** Rats are a commonly used and well-validated species for IVSA studies.
- **Reliable Surgical Procedure:** Chronic indwelling intravenous catheters must be surgically implanted to allow for long-term, repeated drug infusions.
- **Operant Conditioning Chambers:** Standard operant conditioning chambers equipped with levers, stimulus lights, and an infusion pump are required[4].
- **Appropriate Schedules of Reinforcement:** Different schedules can be used to assess various aspects of reinforcement:
 - **Fixed Ratio (FR) Schedule:** A fixed number of responses is required for each infusion. An FR1 schedule, where one lever press results in one infusion, is often used for initial acquisition of self-administration behavior[6].
 - **Progressive Ratio (PR) Schedule:** The response requirement for each successive infusion increases. The "breakpoint," or the highest ratio completed, serves as a measure of the drug's reinforcing efficacy or the motivation to obtain the drug[7][8][9].
- **Dose-Response Evaluation:** Testing a range of doses is crucial to fully characterize the reinforcing effects of **GBR 12935**.
- **Control Groups:** Appropriate control groups, such as saline self-administration, are necessary to ensure that the observed behavior is due to the reinforcing effects of the drug and not other factors.
- **Phases of Experimentation:** A typical IVSA study includes several phases:
 - **Acquisition:** The initial period where the animal learns the association between the operant response and drug infusion.
 - **Maintenance:** A period of stable responding once the behavior is acquired.

- Extinction: The operant response is no longer reinforced with the drug, leading to a decrease in responding[10].
- Reinstatement: The re-initiation of drug-seeking behavior in response to drug-associated cues, a small priming dose of the drug, or a stressor[10].

Detailed Experimental Protocols

The following protocols are based on established procedures for intravenous self-administration of dopamine reuptake inhibitors in rats.

Animals and Housing

- Species: Male Wistar or Sprague-Dawley rats (250-350g at the start of the experiment).
- Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified by the experimental design.

Intravenous Catheterization Surgery

- Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
- Catheter Preparation: Use a custom-made or commercially available intravenous catheter consisting of silastic tubing attached to a 22-gauge cannula.
- Incision and Vein Exposure: Make a small incision in the neck to expose the right jugular vein.
- Catheter Insertion: Carefully insert the silastic tip of the catheter into the jugular vein and advance it until it reaches the right atrium.
- Securing the Catheter: Suture the catheter to the vein and surrounding musculature to secure it in place.
- Subcutaneous Tunneling: Tunnel the external portion of the catheter subcutaneously to an exit point on the back of the animal, between the scapulae.

- Mounting: Secure the cannula to a back-mounted port or a vascular access button to protect it and allow for easy connection to the infusion line.
- Post-operative Care: Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before starting behavioral procedures.
- Catheter Maintenance: Flush the catheter daily with a sterile saline solution containing a small amount of heparin to maintain patency.

Apparatus

- Standard operant conditioning chambers (e.g., Med Associates) equipped with two retractable levers, a stimulus light above each lever, a house light, and a liquid swivel to allow for drug infusion in a freely moving animal.
- An infusion pump (e.g., a syringe pump) is located outside the chamber and connected to the animal's catheter via a tether and swivel system.

GBR 12935 Self-Administration Procedure

- Acquisition Phase (FR1 Schedule):
 - Place the rat in the operant chamber for a daily 2-hour session.
 - A response on the "active" lever results in an intravenous infusion of **GBR 12935** (e.g., 0.25 mg/kg/infusion) delivered over a few seconds.
 - Each infusion is paired with the presentation of a compound stimulus (e.g., illumination of the stimulus light above the active lever and a tone) for a short duration (e.g., 20 seconds).
 - A "time-out" period (e.g., 20 seconds) follows each infusion, during which responses on the active lever have no programmed consequences.
 - Responses on the "inactive" lever are recorded but have no consequences.
 - Continue daily sessions until a stable pattern of responding is established (e.g., less than 20% variation in the number of infusions over three consecutive days).

- Dose-Response Determination (FR1 Schedule):
 - Once responding is stable, test a range of **GBR 12935** doses (e.g., 0.0625, 0.125, 0.25, and 0.5 mg/kg/infusion) in a counterbalanced order.
 - Each dose should be tested for at least three consecutive days.
- Assessment of Reinforcing Efficacy (PR Schedule):
 - Following dose-response testing, switch to a progressive ratio schedule of reinforcement.
 - The response requirement for each successive infusion increases according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, 15, 20, 25, 30, ...).
 - The session ends when the animal fails to make the required number of responses within a specified time (e.g., one hour).
 - The primary dependent measure is the "breakpoint," which is the last ratio completed.
 - Test a range of **GBR 12935** doses on the PR schedule.

Data Presentation

The following tables provide a structured summary of expected quantitative data from **GBR 12935** self-administration studies. The values are representative and based on the reinforcing effects of potent dopamine reuptake inhibitors.

Table 1: **GBR 12935** Self-Administration under a Fixed Ratio 1 (FR1) Schedule

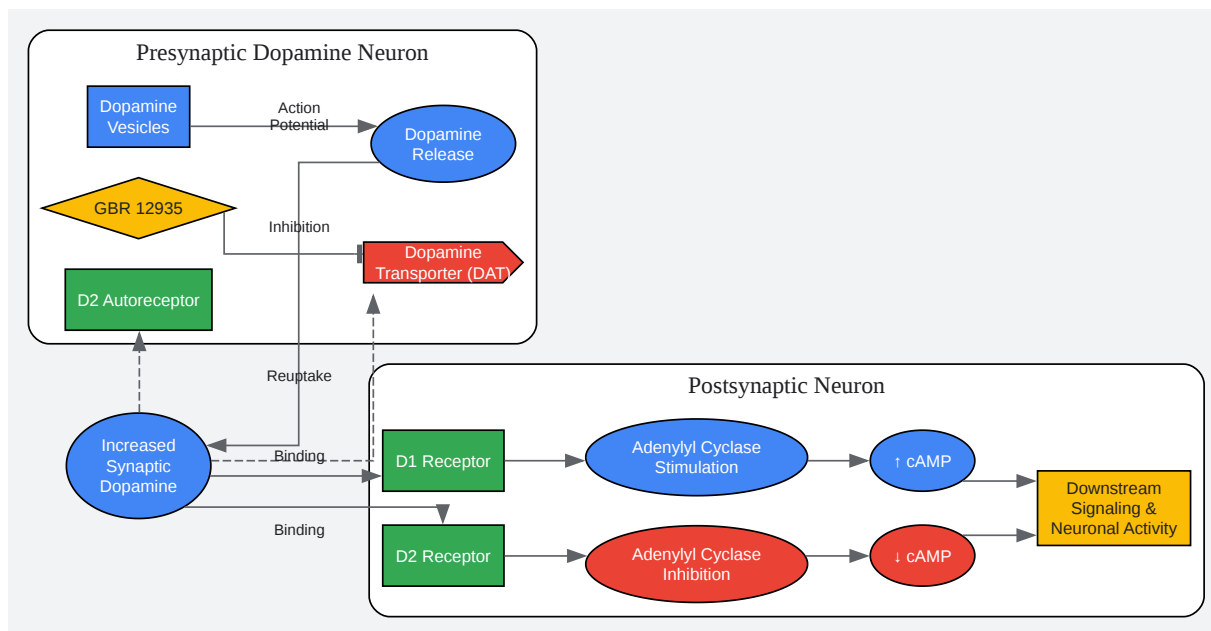
Dose (mg/kg/infusion)	Mean Number of Infusions (\pm SEM)	Mean Active Lever Presses (\pm SEM)	Mean Inactive Lever Presses (\pm SEM)
Saline	2 \pm 0.5	5 \pm 1.2	4 \pm 1.0
0.0625	8 \pm 1.5	10 \pm 2.0	3 \pm 0.8
0.125	15 \pm 2.5	18 \pm 3.0	4 \pm 1.1
0.25	25 \pm 3.0	28 \pm 3.5	5 \pm 1.3
0.5	18 \pm 2.8	21 \pm 3.2	4 \pm 0.9

Table 2: **GBR 12935** Self-Administration under a Progressive Ratio (PR) Schedule

Dose (mg/kg/infusion)	Mean Breakpoint (\pm SEM)
Saline	5 \pm 1.0
0.0625	20 \pm 3.5
0.125	45 \pm 5.0
0.25	80 \pm 8.0
0.5	65 \pm 7.5

Visualizations

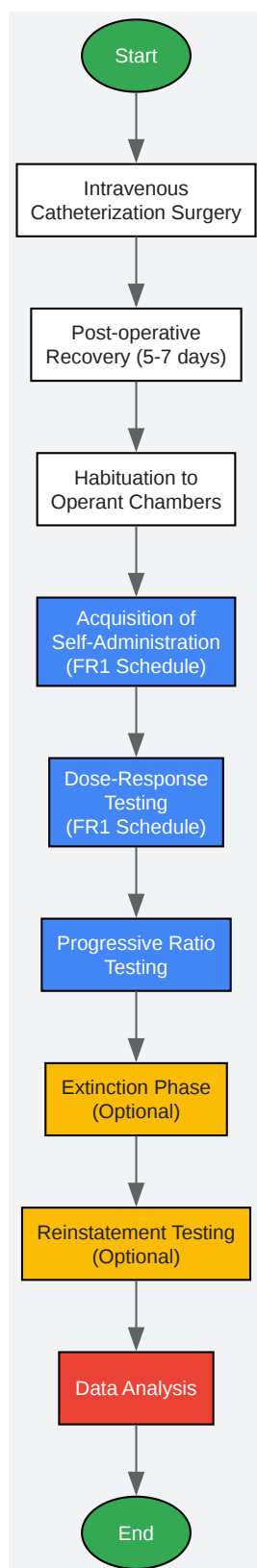
Signaling Pathway of **GBR 12935**



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Caption: Signaling pathway of **GBR 12935** in a dopaminergic synapse.

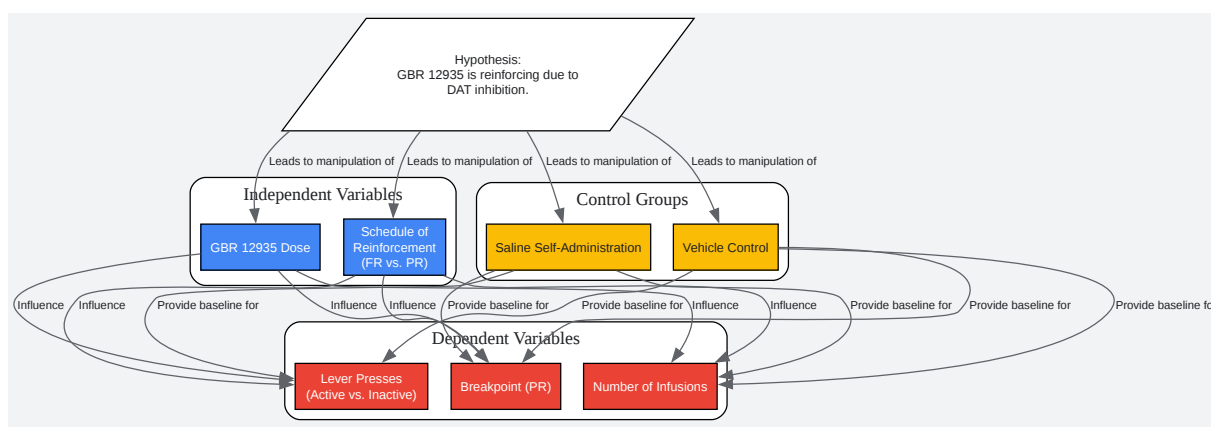
Experimental Workflow for GBR 12935 Self-Administration



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Caption: Experimental workflow for **GBR 12935** self-administration studies.

Logical Relationships in Experimental Design



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Caption: Logical relationships in the experimental design for **GBR 12935** self-administration.

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